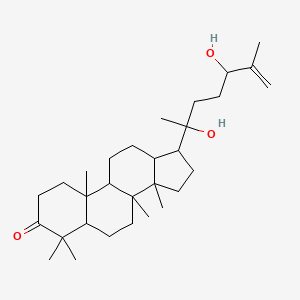
20,24-Dihydroxydammar-25-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
20,24-Dihydroxydammar-25-en-3-one is a triterpenoid compound that can be isolated from the floral spikes of Betula platyphylla var. japonica . This compound has shown cytotoxicity against human cancer cell lines, making it a subject of interest in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 20,24-Dihydroxydammar-25-en-3-one typically involves the isolation from natural sources such as the floral spikes of Betula platyphylla
Industrial Production Methods: Industrial production methods for this compound are not extensively detailed in the literature. The compound is primarily obtained through extraction from natural sources rather than synthetic industrial processes .
Chemical Reactions Analysis
Types of Reactions: 20,24-Dihydroxydammar-25-en-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of hydroxyl groups and the ketone functional group in its structure .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
20,24-Dihydroxydammar-25-en-3-one has several scientific research applications:
Chemistry: Used as a model compound for studying triterpenoid structures and reactions.
Biology: Investigated for its cytotoxic effects on human cancer cell lines.
Medicine: Potential therapeutic applications due to its cytotoxic properties.
Industry: Utilized in the development of natural product-based pharmaceuticals.
Mechanism of Action
The mechanism of action of 20,24-Dihydroxydammar-25-en-3-one involves its interaction with cellular pathways that lead to cytotoxic effects. The compound’s hydroxyl groups and ketone functional group play a crucial role in its biological activity. It targets specific molecular pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
24,25-Dihydroxydammar-20-en-3-one: Another triterpenoid with similar structural features.
20(S),24(S)-Dihydroxydammar-25-en-3-one: A stereoisomer with similar biological activities.
Uniqueness: 20,24-Dihydroxydammar-25-en-3-one is unique due to its specific cytotoxic effects on human cancer cell lines and its natural occurrence in Betula platyphylla var. japonica . Its distinct molecular structure and functional groups contribute to its unique chemical and biological properties.
Properties
IUPAC Name |
17-(2,5-dihydroxy-6-methylhept-6-en-2-yl)-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O3/c1-19(2)22(31)12-18-30(8,33)21-11-16-28(6)20(21)9-10-24-27(5)15-14-25(32)26(3,4)23(27)13-17-29(24,28)7/h20-24,31,33H,1,9-18H2,2-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFYAHQFDJKVSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(CCC(C)(C1CCC2(C1CCC3C2(CCC4C3(CCC(=O)C4(C)C)C)C)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














